molecular formula C17H21N3O2 B15248877 tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate

tert-Butyl (R)-3-([2,2'-bipyridin]-5-yl)-2-aminopropanoate

Cat. No.: B15248877
M. Wt: 299.37 g/mol
InChI Key: BVUCZLAYXSBCRU-CYBMUJFWSA-N
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Description

tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is a compound that features a tert-butyl ester group, a bipyridine moiety, and an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, making it suitable for sensitive substrates.

Industrial Production Methods

Industrial production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions.

    Reduction: The amino group can be reduced to form different derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety can lead to the formation of N-oxides, while reduction of the amino group can yield primary or secondary amines.

Scientific Research Applications

tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate involves its interaction with specific molecular targets and pathways. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ®-3-phenyl-2-aminopropanoate: Similar structure but with a phenyl group instead of a bipyridine moiety.

    tert-Butyl ®-3-(pyridin-2-yl)-2-aminopropanoate: Contains a single pyridine ring instead of a bipyridine moiety.

Uniqueness

tert-Butyl ®-3-([2,2’-bipyridin]-5-yl)-2-aminopropanoate is unique due to the presence of the bipyridine moiety, which enhances its ability to form stable metal complexes and participate in redox reactions. This makes it particularly valuable in coordination chemistry and catalysis .

Properties

Molecular Formula

C17H21N3O2

Molecular Weight

299.37 g/mol

IUPAC Name

tert-butyl (2R)-2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoate

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)22-16(21)13(18)10-12-7-8-15(20-11-12)14-6-4-5-9-19-14/h4-9,11,13H,10,18H2,1-3H3/t13-/m1/s1

InChI Key

BVUCZLAYXSBCRU-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CN=C(C=C1)C2=CC=CC=N2)N

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CN=C(C=C1)C2=CC=CC=N2)N

Origin of Product

United States

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